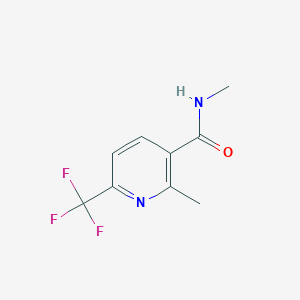

N,2-Dimethyl-6-(trifluoromethyl)nicotinamide

Description

Properties

IUPAC Name |

N,2-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c1-5-6(8(15)13-2)3-4-7(14-5)9(10,11)12/h3-4H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGBKBNUYUIIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Functionalization of Nicotinic Acid Derivatives

The initial step often involves halogenation of a nicotinic acid or its derivatives to introduce reactive halogen groups at specific positions. For example, chlorination or iodination can be performed using reagents like phosphorus oxychloride or iodosuccinimide, respectively. These halogenated intermediates serve as key precursors for subsequent substitution reactions.

Research Findings:

- The halogenation can be optimized with reagents such as phosphorus oxychloride for chlorination, which selectively introduces halogen atoms at the 5- or 6-position of the pyridine ring.

- Trifluoromethyl groups are introduced via nucleophilic substitution or via trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under basic conditions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 6-position is typically introduced through nucleophilic trifluoromethylation reactions. Reagents such as trifluoromethyl tin compounds or trifluoromethyl iodide, in the presence of catalysts or bases, are employed to achieve regioselective trifluoromethylation.

Research Data:

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nucleophilic trifluoromethylation | Trifluoromethyl iodide, base (e.g., cesium carbonate) | 60-100°C | Moderate to high | Regioselective at 6-position |

| Radical trifluoromethylation | CF₃ radicals, radical initiators | 80-150°C | Variable | Less regioselectivity |

Substitution of Hydroxy or Halogen Groups with Amides

Following halogenation, the hydroxyl or halogen groups are replaced with amide functionalities, specifically nicotinamide. This is achieved through nucleophilic substitution with ammonia or amine derivatives under reflux conditions, often facilitated by catalysts or activating agents.

Research Findings:

- Amide formation is optimized with ammonia or primary amines in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- The reaction temperature generally ranges from 60°C to 150°C, with longer reaction times to ensure complete conversion.

Synthesis via Trifluoroethoxy Intermediates

Preparation of 6-Trifluoroethoxy Nicotinic Acid Derivatives

According to patent WO2012052444A1, the trifluoroethoxy group can be introduced at the 6-position using 2,2,2-trifluoroethanol in the presence of a base (e.g., lithium hydroxide) and an organic solvent such as tetrahydrofuran or N-methyl-2-pyrrolidone (NMP). The reaction proceeds at temperatures between 20°C and 150°C, with optimal conditions often between 60°C and 100°C.

Conversion to Nicotinamide

The trifluoroethoxy-substituted nicotinic acid derivative is then converted into the corresponding amide by reacting with ammonia or primary amines under suitable conditions, forming N,2-dimethyl-6-(trifluoromethyl)nicotinamide.

Research Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Trifluoroethoxy substitution | 2,2,2-Trifluoroethanol, base (LiOH) | 60-100°C | High | Selectivity at 6-position |

| Amide formation | Ammonia or primary amines | Reflux in polar solvents | Moderate to high | Purification via recrystallization |

Amide Coupling with Nicotinic Acid Derivatives

Use of Carbodiimide or HATU Coupling Agents

The final step often involves coupling the prepared nicotinic acid derivative with methylated or otherwise substituted amines using carbodiimide-based coupling agents such as DCC or HATU. This step is carried out in solvents like DMF or dichloromethane at room temperature or slightly elevated temperatures.

Research Findings:

- Coupling reactions are highly efficient when performed under inert atmospheres.

- Purification typically involves silica gel chromatography or recrystallization.

Summary of Key Preparation Data

| Method | Reagents | Key Conditions | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Halogenation + Nucleophilic substitution | Phosphorus oxychloride, ammonia | 60-150°C | 40-70% | Well-established | Multi-step, lengthy |

| Trifluoromethylation + Amide formation | CF₃ reagents, amines | 60-100°C | 50-80% | Regioselectivity | Reagent cost |

| Trifluoroethoxy substitution + Amide | 2,2,2-Trifluoroethanol, base | 20-150°C | 70-90% | High selectivity | Requires careful control |

Research Findings and Optimization Strategies

- Reaction Optimization: Temperature, solvent choice, and reagent equivalents significantly influence yield and purity.

- Selectivity Control: Use of directing groups and regioselective reagents ensures substitution occurs at desired positions.

- Purification: Techniques such as column chromatography, recrystallization, and distillation are essential for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-6-(trifluoromethyl)nicotinamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is an enzyme implicated in various metabolic disorders, including diabetes and obesity. Research has indicated that compounds similar to N,2-Dimethyl-6-(trifluoromethyl)nicotinamide can serve as potent inhibitors of NNMT. For instance, structure-based design has led to the development of alkynyl bisubstrate inhibitors that mimic the substrate's transition state geometry, demonstrating high affinity and selectivity for NNMT inhibition .

Key Findings:

- Compound NS1 : A derivative designed to inhibit NNMT showed a Ki value of 500 pM, indicating its potential as a therapeutic agent against metabolic diseases .

Insect Growth Regulators (IGRs)

N,2-Dimethyl-6-(trifluoromethyl)nicotinamide has been investigated for its role as an insect growth regulator (IGR). IGRs are critical in pest management as they disrupt the normal growth and development of insects without affecting non-target species significantly. The compound's trifluoromethyl group enhances its biological activity and stability, making it a candidate for developing new insecticides .

Case Study:

- A study reported the synthesis of related compounds that exhibited significant insecticidal properties against various pests, indicating the potential of trifluoromethyl-substituted nicotinamides in agrochemical formulations .

Chemical Synthesis and Properties

Mechanism of Action

The mechanism of action of N,2-Dimethyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Trifluoromethyl Group (-CF₃)

The 6-CF₃ group is a common feature in all listed compounds, contributing to enhanced electron-withdrawing effects and metabolic stability. However, N,2-Dimethyl-6-(trifluoromethyl)nicotinamide lacks additional polar groups (e.g., hydroxyl or amino substituents), resulting in lower water solubility compared to analogs like 5-Salicyloyl-2-methyl-6-hydroxy-2-(trifluoromethyl)nicotinamide .

Substituent Variations

- Amide vs. Ester Groups: The methyl ester in Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate and Methyl 2-amino-6-(trifluoromethyl)nicotinate increases hydrolytic stability compared to the amide group in N,2-Dimethyl-6-(trifluoromethyl)nicotinamide, which may be more prone to enzymatic cleavage.

- Similarly, the 6-hydroxy group in C₁₅H₁₁F₃N₂O₃ increases polarity, making it suitable for aqueous-phase reactions .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The N,2-dimethyl substitution in N,2-Dimethyl-6-(trifluoromethyl)nicotinamide likely increases lipophilicity (logP ~2.5 estimated) compared to hydroxyl-containing analogs (e.g., C₁₅H₁₁F₃N₂O₃, logP ~1.8), favoring blood-brain barrier penetration .

- Metabolic Stability: The trifluoromethyl group generally reduces oxidative metabolism, but the absence of polar groups in N,2-Dimethyl-6-(trifluoromethyl)nicotinamide may lead to faster hepatic clearance compared to amino- or hydroxy-substituted derivatives .

Biological Activity

N,2-Dimethyl-6-(trifluoromethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

N,2-Dimethyl-6-(trifluoromethyl)nicotinamide is a derivative of nicotinamide, characterized by the presence of a trifluoromethyl group and two methyl groups on the nitrogen atom. This structural modification is believed to influence its interaction with biological targets.

-

Inhibition of Nicotinamide N-Methyltransferase (NNMT) :

- NNMT is an enzyme that methylates nicotinamide, impacting various metabolic pathways. Inhibition of NNMT can lead to altered levels of S-adenosylmethionine (SAM), which is crucial for methylation reactions in cells .

- Studies have shown that compounds similar to N,2-Dimethyl-6-(trifluoromethyl)nicotinamide exhibit high-affinity binding to NNMT, leading to potential therapeutic applications in cancer and metabolic diseases .

-

Cytotoxicity Against Cancer Cells :

- Research indicates that nicotinamide derivatives can exhibit cytotoxic effects against various cancer cell lines. A related compound demonstrated an IC50 value of 4.07 μg/mL against the NCI-H460 lung cancer cell line, suggesting that structural modifications can enhance cytotoxicity .

- The selectivity of these compounds for cancer cells over normal cells highlights their potential as targeted therapies.

Biological Activity Data

The following table summarizes key findings related to the cytotoxic effects and mechanisms of action for N,2-Dimethyl-6-(trifluoromethyl)nicotinamide and related compounds:

| Compound Name | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| N,2-Dimethyl-6-(trifluoromethyl)nicotinamide | NCI-H460 | TBD | NNMT inhibition, potential epigenetic modulation |

| Related Compound 4d | NCI-H460 | 4.07 ± 1.30 | Cytotoxicity via apoptosis |

| Related Compound 4g | A549 | 13.09 ± 2.45 | Selective cytotoxicity |

| Related Compound 4h | NCI-H1975 | 12.82 ± 1.59 | Cytotoxicity against specific cancer types |

Case Study 1: NNMT Inhibition

A study focused on the role of NNMT in cancer metabolism found that inhibiting this enzyme could lead to reduced tumor growth in animal models. The study highlighted how N,2-Dimethyl-6-(trifluoromethyl)nicotinamide could serve as a lead compound for developing NNMT inhibitors .

Case Study 2: Cytotoxicity Profiles

In vitro studies on various nicotinamide derivatives revealed that modifications such as trifluoromethyl substitutions significantly enhanced their cytotoxic profiles against multiple cancer cell lines. The selective toxicity observed in these studies suggests that further development could yield effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,2-Dimethyl-6-(trifluoromethyl)nicotinamide, and how can reaction conditions be optimized to improve yield?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting chlorine in 2-chloro-6-(trifluoromethyl)nicotinamide (a structural analog) with dimethylamine under controlled pH (8–10) and temperature (60–80°C) can yield the target compound . Optimize solvent selection (e.g., DMF alternatives to avoid residuals) and use catalysts like palladium for cross-coupling reactions . Monitor reaction progress via TLC or HPLC and purify via column chromatography with gradients of ethyl acetate/hexane.

Q. How should researchers approach the characterization of N,2-Dimethyl-6-(trifluoromethyl)nicotinamide using spectroscopic techniques?

- Methodology :

- NMR : Use - and -NMR to confirm methyl and trifluoromethyl substituents. The deshielding effect of the trifluoromethyl group will appear as a quartet in -NMR .

- LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode to detect the molecular ion peak ([M+H]) and fragment patterns. Compare with standards like 4’-hydroxydiclofenac for calibration .

- FT-IR : Verify amide C=O stretching (~1650 cm) and C-F vibrations (1100–1200 cm) .

Q. What strategies are effective for managing and sharing research data on this compound in compliance with FAIR principles?

- Methodology : Use ELNs (e.g., Chemotion) for structured data entry, including reaction conditions and spectral metadata. Deposit datasets in repositories like RADAR4Chem or nmrXiv, ensuring DOI assignment. Cross-reference CAS Registry Numbers (e.g., 386704-05-8 for analogs) and use SciFinder-n to validate literature .

Advanced Research Questions

Q. What structural features of N,2-Dimethyl-6-(trifluoromethyl)nicotinamide contribute to its potential bioactivity, and how can computational methods predict its interaction with biological targets?

- Methodology : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylamide moiety may act as a hydrogen bond acceptor. Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., WDR5 or histone deacetylases) to predict binding affinities . Validate with SAR studies on analogs like 5-salicyloyl derivatives .

Q. How can researchers resolve contradictions in reported data on the compound’s physicochemical properties (e.g., solubility, melting point)?

- Methodology :

- Solubility : Conduct comparative studies in DMSO, water, and ethanol using UV-Vis spectroscopy. Account for batch-to-batch variability by sourcing from compliant suppliers .

- Melting Point : Use differential scanning calorimetry (DSC) with controlled heating rates (5–10°C/min). Cross-check with crystallography data to identify polymorphic forms .

- Data Validation : Replicate experiments using standardized protocols and publish raw data in open repositories (e.g., Chemotion) to enable peer validation .

Q. What experimental approaches are recommended for determining the crystal structure and intermolecular interactions of this compound?

- Methodology : Grow single crystals via slow evaporation in solvents like acetonitrile/water. Perform X-ray diffraction (XRD) at low temperatures (100 K) to minimize thermal motion artifacts. Analyze hydrogen bonding (e.g., N–H···O interactions) and π-stacking using software like Mercury. Compare with nicotinamide derivatives (e.g., 4-nitro-1,2-phenylenediamine) to identify packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.